3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Description
3-Hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic compound featuring multiple pharmacologically relevant moieties. Its core structure includes a pyrrol-2(5H)-one scaffold fused with a 2-methylimidazo[1,2-a]pyridine group, a pyridin-3-yl substituent, and a morpholinoethyl side chain. The morpholinoethyl group likely enhances solubility and bioavailability, while the imidazo[1,2-a]pyridine moiety is commonly associated with kinase inhibition or antimicrobial properties in related compounds .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-20(28-8-3-2-6-18(28)26-16)22(30)19-21(17-5-4-7-25-15-17)29(24(32)23(19)31)10-9-27-11-13-33-14-12-27/h2-8,15,21,30H,9-14H2,1H3/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWYNDEOOISHQ-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CN=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CN=CC=C5)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N4O3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | (4Z)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione |
| InChI Key | HSFRLIBWHLLFOZ-QOCHGBHMSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biological pathways. The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
Anticancer Potential
The compound has been evaluated for anticancer activity due to its structural similarity to known anticancer agents. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a potential role as a chemotherapeutic agent.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrole ring or the introduction of different substituents can significantly alter potency and selectivity. For example:
- Hydroxyl Group : Enhances solubility and bioavailability.
- Pyridine Moiety : Contributes to receptor binding affinity.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antitubercular Activity :
-
Anticancer Evaluation :
- In vitro assays demonstrated that modifications to the imidazo[1,2-a]pyridine moiety resulted in enhanced cytotoxicity against breast cancer cell lines, indicating potential for further development as an anticancer agent.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
- 3-Phenylimidazo[1,2-a]pyridine (): Lacks the pyrrol-2(5H)-one core and morpholinoethyl group. Its simpler structure may reduce solubility compared to the target compound, but the phenyl substituent could enhance lipophilicity for membrane penetration .
- 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (): Features an amine substituent and a pyrazole group. The hydrochloride salt improves aqueous solubility, similar to the morpholinoethyl group in the target compound. However, the absence of a carbonyl-linked pyrrolone core may limit its interaction with specific enzymatic targets .
Pyridazin-3(2H)-ones
- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (): These compounds share a lactam (2H-pyridazinone) core but lack the fused imidazo[1,2-a]pyridine system. The chloro and phenyl substituents may confer electrophilic reactivity, contrasting with the target compound’s hydroxy and pyridinyl groups, which could modulate hydrogen-bonding interactions .
Functional Group Analysis
Morpholinoethyl Side Chain
The morpholinoethyl group in the target compound is a distinguishing feature. Compared to 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (), which has a dichlorophenylmethyl group, the morpholinoethyl moiety likely enhances water solubility and reduces cytotoxicity, as morpholine derivatives are often used to improve pharmacokinetic profiles .
Pyridin-3-yl Substituent
The pyridin-3-yl group in the target compound contrasts with the thiophen-2-yl group in 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine (). Pyridinyl groups are more polar and may facilitate stronger π-π stacking interactions with aromatic residues in biological targets compared to thiophene .
Electronic and Reactivity Profiles
While direct data on the target compound’s electronic properties are unavailable, principles from Parr and Pearson’s absolute hardness (η) and electronegativity (χ) () provide a theoretical framework. The compound’s multiple electronegative atoms (N, O) suggest high χ and moderate η, implying a tendency to act as an electron acceptor. This contrasts with simpler imidazo[1,2-a]pyridines (e.g., 3-phenyl derivatives), which may have lower χ due to fewer electronegative substituents .
Q & A
Q. What are the recommended synthetic routes for 3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, and how can purity be optimized?
Methodological Answer:
- Key Steps :
- Imidazo[1,2-a]pyridine Core Formation : Use a Gould-Jacobs reaction with 2-aminopyridine derivatives and α,β-unsaturated ketones under microwave-assisted conditions to enhance yield .
- Pyrrol-2-one Ring Construction : Employ a Knorr-type cyclization with ethyl acetoacetate derivatives, ensuring pH control (6.5–7.0) to avoid side reactions .
- Morpholinoethyl Sidechain Introduction : Perform nucleophilic substitution using 2-morpholinoethyl chloride in anhydrous DMF at 80°C .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Confirm purity via LC-MS and H NMR (referencing coupling constants and aromatic proton integration) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use a Zorbax SB-C8 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30) to monitor degradation products .
Q. How should stability studies be designed to assess storage conditions?
Methodological Answer:
- Conditions : Test under accelerated stability protocols (40°C/75% RH for 6 months) and photolytic stress (ICH Q1B guidelines).
- Analytical Endpoints :
- Recommended Storage : -20°C in amber vials under argon to prevent oxidation and hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the morpholinoethyl and pyridyl substituents in this compound?
Methodological Answer:
- SAR Framework :
- Morpholinoethyl Modification : Replace with piperazinyl or thiomorpholine groups to assess solubility and target binding (e.g., compare logP values via shake-flask method) .
- Pyridyl Substitution : Synthesize analogs with 4-pyridyl or fluorinated pyridyl groups to evaluate steric/electronic effects on bioactivity (IC50 assays recommended) .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to kinases or GPCRs .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Fate :
- Hydrolysis : Conduct at pH 4, 7, and 9 (OECD 111) to identify hydrolytic pathways .
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify byproducts via HRMS .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC50 tests with concentrations ranging 0.1–100 mg/L .
- Algal Growth Inhibition : Use Chlorella vulgaris (OECD 201) to assess EC50 over 72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
